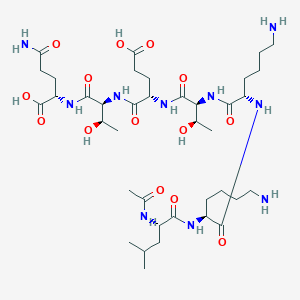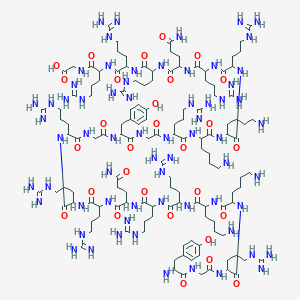
NP(118-126)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NP(118-126), also known as Nucleoprotein (118-126), is a peptide fragment derived from the nucleoprotein of certain viruses. It consists of nine amino acids with the sequence Arg-Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met. This peptide has a molecular weight of 1008.15 and a molecular formula of C43H69N13O13S .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NP(118-126) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of NP(118-126) follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .
Types of Reactions:
Oxidation: NP(118-126) can undergo oxidation, particularly at the methionine residue, forming methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Amino acid residues in NP(118-126) can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products:
Oxidation: Methionine sulfoxide.
Reduction: Restored methionine from methionine sulfoxide.
Aplicaciones Científicas De Investigación
NP(118-126) has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in viral replication and immune response.
Medicine: Explored as a potential target for antiviral therapies and vaccine development.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
Mecanismo De Acción
The mechanism of action of NP(118-126) involves its interaction with the immune system. As a viral nucleoprotein fragment, it can be recognized by the immune system, leading to the activation of immune responses. This peptide can bind to major histocompatibility complex (MHC) molecules, presenting itself to T cells and triggering an immune response. The molecular targets include MHC molecules and T cell receptors, and the pathways involved are those related to antigen presentation and immune activation .
Comparación Con Compuestos Similares
Nucleoprotein (396-404): Another peptide fragment from the same nucleoprotein, consisting of different amino acids.
Nucleoprotein (366-374): A shorter peptide fragment with distinct biological properties.
Comparison:
Uniqueness: NP(118-126) is unique due to its specific amino acid sequence and its role in immune recognition. It has distinct interactions with MHC molecules compared to other nucleoprotein fragments.
Biological Activity: While other fragments like Nucleoprotein (396-404) and Nucleoprotein (366-374) also play roles in immune responses, NP(118-126) has been specifically studied for its potential in antiviral therapies
Propiedades
Número CAS |
124454-83-7 |
|---|---|
Fórmula molecular |
C₄₃H₆₉N₁₃O₁₃S |
Peso molecular |
1008.15 |
Secuencia |
One Letter Code: RPQASGVYM |
Sinónimos |
NP(118-126) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









